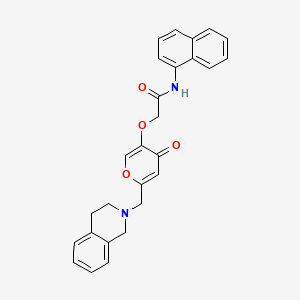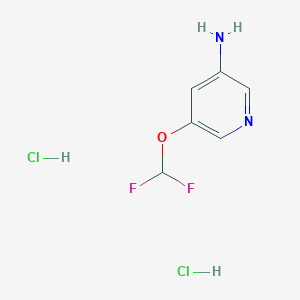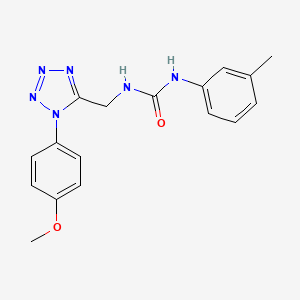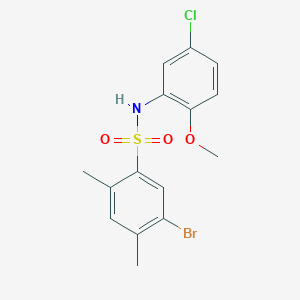![molecular formula C16H13ClN2OS B2372188 6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451465-81-9](/img/structure/B2372188.png)
6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is also known as AG1478, and it is a potent inhibitor of the epidermal growth factor receptor (EGFR).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 6-Chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one serves as a key intermediate in the synthesis of various quinazoline derivatives. These derivatives are synthesized through different reactions involving halogens, chalcogen tetrahalides, and other compounds, leading to a range of structurally diverse quinazolines (N. Kut, M. Onysko, & V. Lendel, 2020).
Anticancer Activity
- Quinazoline derivatives, synthesized from the mentioned compound, have shown significant activity against cancer cell lines. For example, specific derivatives exhibited remarkable activity against CNS SNB-75 Cancer cell line, indicating their potential as antitumor agents (M. Noolvi & H. Patel, 2013).
Antimicrobial Activity
- Some synthesized derivatives exhibit potent antimicrobial properties. This includes antibacterial activity against various strains like Bacillus subtilis and Staphylococcus aureus, and antifungal activity against species like Candida albicans and Aspergillus fumigates (P. Chaitanya, R. Guguloth, S. Damodhar, & R. An, 2017).
H1-Antihistaminic Agents
- Quinazoline derivatives synthesized from this compound have been tested for their H1-antihistaminic activity, showing significant effectiveness. This suggests their potential as new classes of antihistaminic agents (V. Alagarsamy et al., 2008).
Anti-inflammatory Agents
- Derivatives of 6-Chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one have been identified as potent anti-inflammatory agents. Their effectiveness has been demonstrated through various biological evaluations, showing promise for the design of new anti-inflammatory drugs (E. Manivannan & S. Chaturvedi, 2011).
Propiedades
IUPAC Name |
6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-8-12(17)6-7-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCXNZRYWWYQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2372105.png)
![2-(2-chloro-5-fluorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2372106.png)


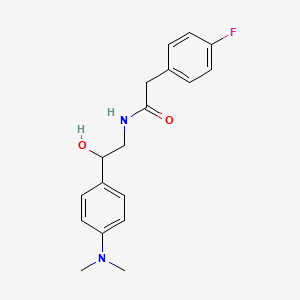
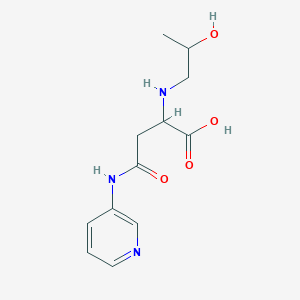
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2372114.png)
